molecular formula C25H28N8O2 B3746239 ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate

ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3746239
M. Wt: 472.5 g/mol
InChI Key: YVNCYSJTWJTSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound belonging to the class of triazole derivatives. Its intricate structure, featuring both triazine and triazole rings, along with aromatic amines, indicates significant potential in diverse chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate generally involves multi-step reactions:

  • Formation of the Triazine Core: : Reacting cyanuric chloride with ethyl aniline under controlled temperature conditions.

  • Triazole Formation: : Subsequent reaction of the triazine derivative with ethyl hydrazine leads to the formation of the 1,2,3-triazole ring.

  • Carboxylation: : Finally, introducing an ethyl ester group forms the carboxylate structure.

Industrial Production Methods

Industrial production might involve optimization of reaction conditions to maximize yield and minimize by-products. Methods like continuous flow synthesis, use of catalysts, and scaling the reaction in large reactors could be employed to make this compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically involving agents like hydrogen peroxide, leading to the formation of corresponding oxides.

  • Reduction: : Reduction, using agents such as lithium aluminum hydride, can affect the aromatic amine groups.

  • Substitution: : The presence of aromatic rings allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, mild acidic conditions.

  • Reduction: : Lithium aluminum hydride, anhydrous conditions.

  • Substitution: : Halogenating agents, nucleophiles like alkoxides.

Major Products Formed

  • Oxidation might yield hydroxyl derivatives.

  • Reduction could produce amines with altered oxidation states.

  • Substitution can lead to derivatives with various functional groups added to the aromatic rings.

Scientific Research Applications

Chemistry

This compound is studied for its reactivity and stability, making it a valuable subject in synthetic organic chemistry.

Biology

Its potential interactions with biological macromolecules are investigated, looking into its possible use as a ligand in enzyme studies or as a probe in molecular biology.

Medicine

Research is being conducted into its potential use as a pharmaceutical intermediate or even as a drug candidate due to its complex structure and functional versatility.

Industry

Used in material science for developing novel polymers, due to its structural rigidity and functional group diversity.

Mechanism of Action

Molecular Targets

Ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate interacts with enzymes and receptors in biological systems, likely targeting catalytic sites or binding pockets, altering activity.

Pathways Involved

Its mechanism can involve pathways like signal transduction, enzyme inhibition, or protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate

  • Ethyl 1-{4,6-bis[phenyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate

Highlighting Uniqueness

Compared to similar compounds, this compound boasts a unique set of reactive sites and steric effects due to its specific ethyl and phenyl substitutions on the triazine ring.

Properties

IUPAC Name

ethyl 1-[4,6-bis(N-ethylanilino)-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N8O2/c1-5-31(19-14-10-8-11-15-19)23-26-24(32(6-2)20-16-12-9-13-17-20)28-25(27-23)33-18(4)21(29-30-33)22(34)35-7-3/h8-17H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNCYSJTWJTSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3C(=C(N=N3)C(=O)OCC)C)N(CC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 5
ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
ethyl 1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.